- Enhanced Conversion of Racemic α-Arylalanines to (R)-β-Arylalanines by Coupled Racemase/Aminomutase Catalysis, Journal of Organic Chemistry, 2009, 74(18), 6953-6959

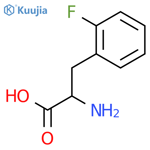

Cas no 151911-22-7 ((R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid)

151911-22-7 structure

商品名:(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

CAS番号:151911-22-7

MF:C9H10FNO2

メガワット:183.179605960846

MDL:MFCD04113643

CID:139443

PubChem ID:1481545

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

-

- (R)-3-Amino-3-(2-fluorophenyl)propanoic acid

- (R)-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID

- (R)-3-Amino-3-(2-fluorophenyl)-propionic acid

- Benzenepropanoic acid, b-amino-2-fluoro-, (bR)-

- Benzenepropanoic acid, β-amino-2-fluoro-, (βR)-

- (3R)-3-amino-3-(2-fluorophenyl)propanoic acid

- D-3-Amino-3-(2-fluorophenyl)-propionic acid

- H-D-b-Phe(2-F)-OH

- H-PHG(2-F)-(C*CH2)OH

- H-D-BETA-PHE(2-F)-OH

- H-BETA-HOMOPHG(2-F)-OH

- (R)-beta-2-Fluorophenylalanine

- L-3-AMINO-3-(2-FLUORO-PHENYL)-PROPIONIC ACID

- PS-12359

- H-Phg(2-F)-(C#CH2)OH

- CS-0205073

- (R)-3-Amino-3-(2-fluorophenyl)propanoicacid

- MFCD04113643

- AKOS010394736

- N10811

- (R)-3-Amino-3-(2-fluorophenyl)propionic acid

- 151911-22-7

- SCHEMBL3511352

- EN300-1287371

- (R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

-

- MDL: MFCD04113643

- インチ: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1

- InChIKey: RSCLTSJQAQBNCE-MRVPVSSYSA-N

- ほほえんだ: FC1C=CC=CC=1[C@@H](CC(=O)O)N

計算された属性

- せいみつぶんしりょう: 183.07000

- どういたいしつりょう: 183.06955672g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- PSA: 63.32000

- LogP: 2.00050

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid セキュリティ情報

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-12359-1G |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |

151911-22-7 | >95% | 1g |

£169.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D397412-25g |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |

151911-22-7 | 95% | 25g |

$1200 | 2023-09-02 | |

| eNovation Chemicals LLC | D397412-100g |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |

151911-22-7 | 95% | 100g |

$2500 | 2023-09-02 | |

| Chemenu | CM220802-5g |

(R)-3-Amino-3-(2-fluorophenyl)propanoic acid |

151911-22-7 | 95% | 5g |

$426 | 2021-06-09 | |

| Alichem | A019120832-5g |

(R)-3-Amino-3-(2-fluorophenyl)propanoic acid |

151911-22-7 | 95% | 5g |

451.44 USD | 2021-06-16 | |

| eNovation Chemicals LLC | D397412-5g |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |

151911-22-7 | 95% | 5g |

$500 | 2023-09-02 | |

| TRC | A608605-100mg |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |

151911-22-7 | 100mg |

$ 81.00 | 2023-04-19 | ||

| TRC | A608605-1g |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid |

151911-22-7 | 1g |

$ 333.00 | 2023-04-19 | ||

| Chemenu | CM220802-5g |

(R)-3-Amino-3-(2-fluorophenyl)propanoic acid |

151911-22-7 | 95% | 5g |

$426 | 2023-02-18 | |

| Enamine | EN300-1287371-1000mg |

(3R)-3-amino-3-(2-fluorophenyl)propanoic acid |

151911-22-7 | 1000mg |

$142.0 | 2023-10-01 |

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 合成方法

合成方法 1

はんのうじょうけん

1.1 Catalysts: Racemase, alanine , Aminomutase, phenylalanine 2,3- Solvents: Water ; 20 h, pH 8.0, 31 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12

リファレンス

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Raw materials

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid Preparation Products

(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

151911-22-7 ((R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid) 関連製品

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:151911-22-7)(R)-3-Amino-3-(2-fluoro-phenyl)-propionic acid

清らかである:99%

はかる:1g

価格 ($):169.0